DNA-Binding Symmetry: GBF1/GBF3 vs. GBF2 Asymmetric Recognition Confirmed by Methylation Interference
In methylation interference assays using the rbcS-1A G-box probe, GBF1 and GBF3 homodimers produced a symmetric interference pattern centered on the palindromic CCACGTGG motif. GBF2 homodimers, in contrast, generated a distinctly asymmetric interference pattern, indicating a shifted register of protein-DNA contact [1]. This qualitative binding-mode difference is not captured by simple affinity measurements and directly affects target gene selection.
| Evidence Dimension | DNA-binding symmetry on palindromic G-box (CCACGTGG) |
|---|---|
| Target Compound Data | Symmetric interference pattern (GBF1, GBF3) |
| Comparator Or Baseline | GBF2: asymmetric interference pattern |
| Quantified Difference | Qualitative difference in methylation interference pattern; no quantitative symmetry index reported |
| Conditions | Methylation interference footprinting with recombinant GBF1, GBF2, GBF3 proteins on Arabidopsis rbcS-1A G-box probe, in vitro |
Why This Matters
Users requiring symmetric versus asymmetric G-box recognition must select the specific GBF member, as this functional property is isoform-intrinsic and cannot be replicated by a generic bZIP domain.
- [1] Schindler, U., Menkens, A. E., Beckmann, H., Ecker, J. R., & Cashmore, A. R. (1992). Heterodimerization between light-regulated and ubiquitously expressed Arabidopsis GBF bZIP proteins. The EMBO Journal, 11(4), 1261–1273. View Source
